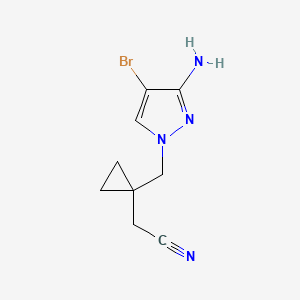
2-(1-((3-Amino-4-bromo-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((3-Amino-4-bromo-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile is a chemical compound with the molecular formula C₉H₁₁BrN₄ and a molecular weight of 255.11 g/mol . This compound features a cyclopropyl group attached to an acetonitrile moiety, with a pyrazole ring substituted with an amino and a bromo group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((3-Amino-4-bromo-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 4-position.
Amination: The brominated pyrazole is subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the 3-position.
Cyclopropylation: The substituted pyrazole is then reacted with cyclopropylmethyl bromide in the presence of a base to form the cyclopropylmethyl derivative.
Acetonitrile Introduction: Finally, the cyclopropylmethyl derivative is reacted with acetonitrile under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic routes mentioned above can be scaled up with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-((3-Amino-4-bromo-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can undergo nucleophilic substitution to form various derivatives.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: De-brominated derivatives.
Substitution: Various substituted pyrazole derivatives.
Cyclization: Fused ring systems with potential biological activity.
Scientific Research Applications
2-(1-((3-Amino-4-bromo-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-((3-Amino-4-bromo-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((3-Amino-4-chloro-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile
- 2-(1-((3-Amino-4-fluoro-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile
- 2-(1-((3-Amino-4-iodo-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile
Uniqueness
2-(1-((3-Amino-4-bromo-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile is unique due to the presence of the bromo group, which can participate in various chemical reactions, making it a versatile intermediate for the synthesis of diverse compounds. The cyclopropyl group also imparts rigidity to the molecule, potentially enhancing its biological activity .
Properties
Molecular Formula |
C9H11BrN4 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
2-[1-[(3-amino-4-bromopyrazol-1-yl)methyl]cyclopropyl]acetonitrile |
InChI |
InChI=1S/C9H11BrN4/c10-7-5-14(13-8(7)12)6-9(1-2-9)3-4-11/h5H,1-3,6H2,(H2,12,13) |
InChI Key |
NTTJFBCRQZYREQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC#N)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


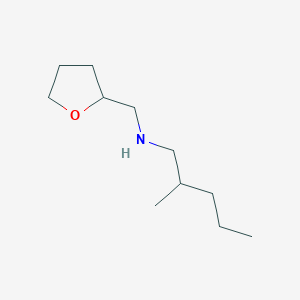
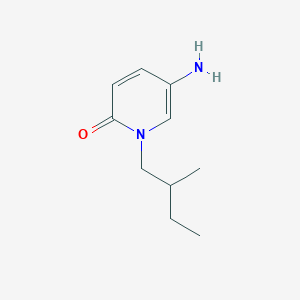
![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13303536.png)
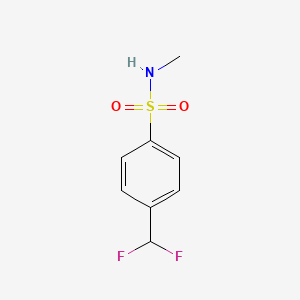

![[(2-Bromocyclopentyl)oxy]cyclohexane](/img/structure/B13303564.png)
![2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide](/img/structure/B13303568.png)


![6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13303594.png)
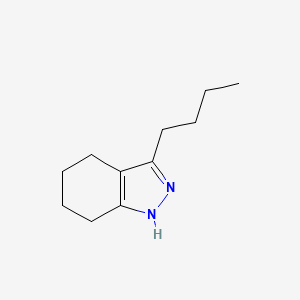
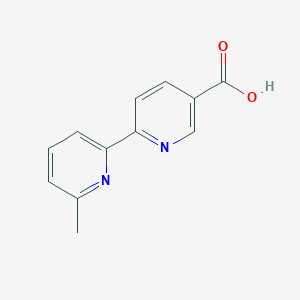
![7-Ethyl-N,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13303618.png)
![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13303627.png)
